molecular formula C7H4BrClN2 B1343652 3-Bromo-5-chloro-1H-indazole CAS No. 885521-43-7

3-Bromo-5-chloro-1H-indazole

Cat. No. B1343652
M. Wt: 231.48 g/mol
InChI Key: IYZOMWYZWTZTEQ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-indazole is a compound used mainly as a raw material in chemical synthesis for the preparation of other compounds . Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chloro-1H-indazole is C7H4BrClN2 . The InChI code is 1S/C7H4BrClN2/c8-7-5-3-4 (9)1-2-6 (5)10-11-7/h1-3H, (H,10,11) . The molecular weight is 231.48 g/mol .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .


Physical And Chemical Properties Analysis

The physical form of 3-Bromo-5-chloro-1H-indazole is solid . The melting point is between 233 - 235 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • 3-Bromo-5-chloro-1H-indazole derivatives have been explored for their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These methods are significant for synthesizing functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).

Crystallography and Molecular Structure

  • Studies on the crystal structure of 3-chloro-1H-indazole-based molecules have provided insights into their molecular conformation and interactions. These insights are crucial for understanding the physical and chemical properties of these compounds (Chicha et al., 2014).

Synthetic Methodologies

  • 3-Bromo-5-chloro-1H-indazole compounds have been synthesized and characterized using various spectroscopic methods, highlighting the importance of these compounds in the development of new synthetic methodologies (Anuradha et al., 2014).

Biochemical Applications

  • Research has investigated the inhibition effects of indazoles, including 3-Bromo-5-chloro-1H-indazole derivatives, on lactoperoxidase (LPO), an enzyme with antimicrobial properties. Understanding the inhibitory effects of these compounds on LPO can have implications in various industries, from cosmetics to agriculture (Köksal & Alım, 2018).

Pharmaceutical Research

  • 3-Bromo-5-chloro-1H-indazole derivatives have been explored for their potential in pharmaceutical research, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), a target for cancer therapy. These studies contribute to the development of new therapeutic agents (Yoo et al., 2018).

Catalysis and Polymerization

  • These compounds have been utilized in palladium(II) complexes as catalysts for ethylene polymerization and in C–C coupling reactions, demonstrating their versatility in catalytic processes (Hurtado et al., 2010).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

3-bromo-5-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZOMWYZWTZTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646256
Record name 3-Bromo-5-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-1H-indazole

CAS RN

885521-43-7
Record name 3-Bromo-5-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com
E Lohou, V Collot, S Stiebing, S Rault - Synthesis, 2011 - thieme-connect.com
An efficient synthesis of various N-substituted 3-aminoindazoles using Buchwald-Hartwig CN coupling reaction is described. Several parameters were varied, including the nature of the …
Number of citations: 23 www.thieme-connect.com
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org
M Bollenbach, C Lugnier, M Kremer, E Salvat… - European Journal of …, 2019 - Elsevier
Neuropathic pain is a chronic pain caused by a lesion or disease affecting the somatosensory nervous system. To date, no specific treatment has been developed to cure this pain. …
Number of citations: 17 www.sciencedirect.com
KN Lewis - 2020 - search.proquest.com
… 3-bromo-5-chloro-1H-indazole is also a popular starting indazole core for selective C-3 Suzuki reactions, with all examples proceeding in moderate to good yield. Synereca …
Number of citations: 0 search.proquest.com

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